Mevinphos

Neurotoxicology Developmental Toxicity Risk Assessment

Mevinphos (CAS 26718-65-0) is a high-potency organophosphate benchmark with a unique, well-characterized age-dependent toxicity profile (up to 4× greater in young rodents) not replicated by Monocrotophos, Dicrotophos, or Phosphamidon. Its extreme isomer-dependent potency ((E)-isomer ~100× more active than (Z)-isomer) demands isomerically pure analytical standards for reliable residue, QC, and environmental monitoring. It also serves as the most lethal dermal toxicant in standardized models and exhibits the fastest aerobic soil degradation (t½ 1.21–3.83 h), making it ideal for studying non-persistent pesticide behavior. Procure Mevinphos specifically for developmental neurotoxicology, worst-case dermal hazard assessment, and rapid biotic degradation modeling where generic OP substitution would invalidate results.

Molecular Formula C7H13O6P
Molecular Weight 224.15 g/mol
CAS No. 26718-65-0
Cat. No. B165942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevinphos
CAS26718-65-0
Synonymscis-Duraphos(TM), cis-Mevidrin(TM), CAS 298-01-1, alpha-Mevinphos, (E)-Mevinphos
Molecular FormulaC7H13O6P
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)OP(=O)(OC)OC
InChIInChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
InChIKeyGEPDYQSQVLXLEU-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2016)
4.46 M
water solubility = 6.0X10+5 mg/l
MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE;  1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE;  PRACTICALLY INSOL IN HEXANE
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Mevinphos (CAS 26718-65-0) Procurement Specifications and Physicochemical Profile


Mevinphos is a highly toxic, broad-spectrum organophosphate insecticide and acaricide with both contact and systemic activity [1]. It functions as a direct, rapid-acting inhibitor of the enzyme acetylcholinesterase (EC 3.1.1.7) . Technical grade Mevinphos exists as a mixture of (E)- and (Z)- geometrical isomers, with the (E)-isomer comprising over 60% of the material and exhibiting approximately 100 times greater insecticidal potency than the (Z)-isomer [2]. The compound is a colorless to yellow liquid with a molecular weight of 224.15 g/mol [3], is miscible with water and common organic solvents, and demonstrates very high water solubility (6 x 10⁵ mg/L) [4].

Critical Selection Factors for Mevinphos: Why Generic Substitution with Other Organophosphates is Not Advisable


Substitution with other in-class organophosphate (OP) insecticides cannot be assumed without rigorous evaluation due to profound chemical-specific differences in isomer-dependent potency, age-related mammalian toxicity, dermal absorption, and environmental fate. While Mevinphos shares a common acetylcholinesterase inhibition mechanism with compounds like Monocrotophos, Dicrotophos, and Parathion, direct comparative data demonstrate its markedly higher acute toxicity to young mammals (up to 4-fold) [1], its unique ranking for dermal lethality [2], and its exceptionally rapid aerobic soil degradation [3]. Furthermore, the efficacy of specific oxime antidotes for Mevinphos poisoning differs significantly from that required for other OPs, a critical consideration for occupational safety and emergency preparedness [4]. These quantifiable distinctions, outlined below, highlight the risks of generic substitution and underscore the need for Mevinphos-specific data in research and application planning.

Quantitative Differentiation of Mevinphos (CAS 26718-65-0) from Comparator Organophosphates


Age-Dependent Neurotoxicity: Mevinphos Exhibits Up to 4-Fold Greater Potency in Young Rats Compared to Analogs

In a direct head-to-head study comparing dose-responses in preweanling and adult rats, Mevinphos was clearly more toxic to the young, exhibiting up to a 4-fold increase in toxicity [1]. In contrast, the comparators Monocrotophos, Dicrotophos, and Phosphamidon showed age-related differences of less than 2-fold [1]. This stark difference in age-dependent neurotoxicity is a key differentiator not observed with the other tested organophosphates [1].

Neurotoxicology Developmental Toxicity Risk Assessment

Superior Dermal Lethality Potency of Mevinphos Among a Panel of Organophosphate Insecticides in Mice

A study determining dermal LD50 values for five organophosphate insecticides in mice ranked Mevinphos as having the greatest lethality [1]. The order of dermal lethality was Mevinphos > Parathion > Methyl Parathion > Diazinon > Azinphosmethyl [1]. This direct comparison highlights Mevinphos's exceptional hazard profile via the dermal route, a critical consideration for handling and exposure modeling.

Dermal Toxicology Comparative Toxicity Organophosphate Poisoning

Isomer-Dependent Potency: The (E)-Isomer of Mevinphos is 100-Fold More Insecticidally Active Than the (Z)-Isomer

Technical Mevinphos consists of (E)- and (Z)-isomers. A foundational study established that the (E)-isomer (also known as cis- or alpha-isomer) is approximately 100 times more potent as an insecticide than the (Z)-isomer (trans- or beta-isomer) [1]. This dramatic isomer-dependent potency is a defining characteristic of Mevinphos and is more pronounced than in many other OP isomers.

Stereochemistry Structure-Activity Relationship Pesticide Chemistry

Rapid Aerobic Soil Degradation Half-Life of Mevinphos is a Key Differentiator from Persistent Organophosphates

Mevinphos is distinguished by its extremely short persistence in aerobic soil environments. The aerobic soil half-lives for the (E)- and (Z)-isomers are 1.21 and 3.83 hours, respectively, resulting in complete dissipation within days [1][2]. This contrasts sharply with more persistent organophosphates like Chlorpyrifos (soil half-life ~60-120 days) or Diazinon (~40 days). This rapid biotic degradation is a major route of terrestrial dissipation [1].

Environmental Fate Pesticide Degradation Soil Metabolism

Oxime Reactivation Profile: Obidoxime Shows Superior Efficacy for Mevinphos-Inhibited Human Acetylcholinesterase

A comparative study on the reactivation of human erythrocyte acetylcholinesterase (AChE) inhibited by 13 different organophosphorus compounds, including Mevinphos, found that the oxime Obidoxime was superior to HLö 7, 2-PAM, and HI 6 in terms of velocity and extent of reactivation for Mevinphos-inhibited AChE [1]. This data provides a Mevinphos-specific treatment reference, as the efficacy of oximes can vary widely between organophosphates [1].

Antidote Efficacy Acetylcholinesterase Reactivation Medical Toxicology

Validated Research and Industrial Scenarios for Mevinphos Based on Quantifiable Differentiation Data


Modeling Age-Related Neurotoxicity in Rodent Developmental Studies

Mevinphos is the optimal organophosphate for research protocols requiring a compound with a pronounced and well-characterized age-dependent toxicity profile in rodents. The up to 4-fold greater toxicity observed in young rats, which is not replicated by Monocrotophos, Dicrotophos, or Phosphamidon [1], makes it a uniquely sensitive tool for studying developmental neurotoxicology and the mechanisms underlying differential susceptibility in juveniles.

Benchmark Standard for Dermal Toxicity and Exposure Assessment Studies

For comparative dermal toxicology and the development of exposure models, Mevinphos serves as a high-potency benchmark. Its validated ranking as the most lethal among five common organophosphates in a standardized mouse model [2] establishes it as a critical positive control and a worst-case scenario for assessing dermal absorption and hazard mitigation strategies.

Analytical Reference Standard for Isomer-Specific Pesticide Residue Analysis

The extreme isomer-dependent potency of Mevinphos, with the (E)-isomer being ~100 times more active than the (Z)-isomer [3], necessitates the use of isomerically pure or well-characterized analytical standards. This scenario is critical for laboratories performing residue analysis, quality control of technical material, or environmental monitoring where accurate quantitation of the bioactive (E)-isomer is required for meaningful exposure assessment.

Environmental Fate Studies Focused on Rapid Biotic Soil Degradation Pathways

Mevinphos is a prime candidate for studies investigating rapid biotic degradation of organophosphates in soil. Its extremely short aerobic half-life (1.21-3.83 hours) and subsequent dissipation within days [4] contrast with more persistent compounds, making it ideal for modeling non-persistent pesticide behavior, studying soil microbial degradation kinetics, or validating environmental fate models for highly degradable substances.

Technical Documentation Hub

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36 linked technical documents
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